molecular formula C7H14ClNO2 B6173512 rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis CAS No. 2253621-08-6

rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis

Cat. No. B6173512
CAS RN: 2253621-08-6
M. Wt: 179.6
InChI Key:
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Description

Rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis (MPC-HCl) is a chiral compound that is widely used in scientific research. It is a modified form of the naturally occurring amino acid, L-alanine, and is commonly used in the synthesis of peptides and proteins. MPC-HCl is also used in the synthesis of small molecules, such as drugs and drug intermediates. This compound has a variety of applications in the laboratory, including in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

MPC-HCl is widely used in scientific research. It is a common starting material for the synthesis of peptides and proteins. It is also used in the synthesis of small molecules, such as drugs and drug intermediates. Additionally, MPC-HCl is used in the synthesis of chiral molecules, such as chiral alcohols, chiral amines, and chiral amides.

Mechanism of Action

MPC-HCl is a chiral compound that can interact with other molecules in a variety of ways. It has the ability to form hydrogen bonds with other molecules, as well as to form covalent bonds via the formation of esters and amides. Additionally, MPC-HCl can interact with enzymes, receptors, and other proteins in the body.
Biochemical and Physiological Effects
MPC-HCl has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine, which can have beneficial effects on memory, learning, and cognition. Additionally, MPC-HCl has been shown to have anti-inflammatory and analgesic effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

MPC-HCl is a useful compound for laboratory experiments. It is easy to synthesize and is relatively stable in solution. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that MPC-HCl is a chiral compound, and therefore care must be taken to ensure that the correct enantiomer is used in each experiment.

Future Directions

MPC-HCl has a variety of potential future applications. It has been suggested that it could be used as a drug delivery system, as it can form covalent bonds with a variety of molecules. Additionally, it could be used as a building block for the synthesis of peptides and proteins with novel properties. Additionally, MPC-HCl could be used to study the effects of chirality on the activity of enzymes, receptors, and other proteins. Finally, MPC-HCl could be used as a starting material for the synthesis of chiral drugs and drug intermediates.

Synthesis Methods

MPC-HCl can be synthesized in a number of ways. One method involves the reaction of L-alanine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is racemic methyl (rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis)-4-methylpyrrolidine-2-carboxylate hydrochloride. Another method involves the reaction of L-alanine with ethyl chloroformate in the presence of a chiral reagent, such as (R)-(-)-α-methylbenzyl alcohol. This method yields the optically active enantiomer of MPC-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis involves the reaction of (R)-4-methylpyrrolidin-2-one with methyl chloroformate, followed by reduction with sodium borohydride and quenching with hydrochloric acid.", "Starting Materials": [ "(R)-4-methylpyrrolidin-2-one", "Methyl chloroformate", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React (R)-4-methylpyrrolidin-2-one with methyl chloroformate in the presence of a base such as triethylamine to form the corresponding methyl ester.", "Step 2: Reduce the methyl ester with sodium borohydride in a suitable solvent such as ethanol to form the corresponding alcohol.", "Step 3: Quench the reaction mixture with hydrochloric acid to form the hydrochloride salt of the desired compound, rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis." ] }

CAS RN

2253621-08-6

Product Name

rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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